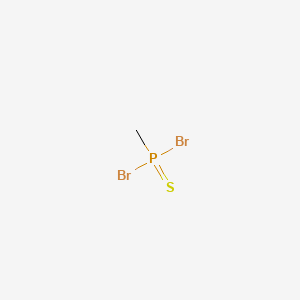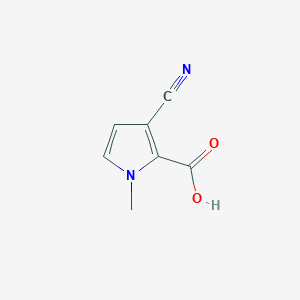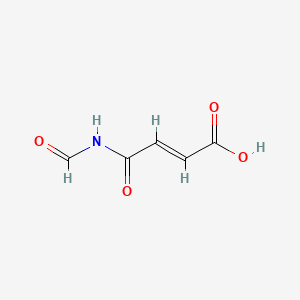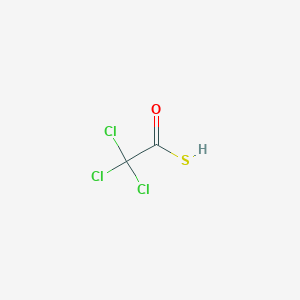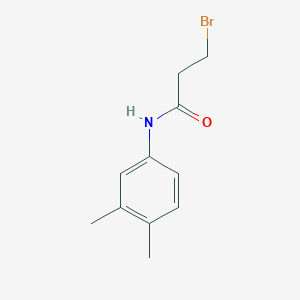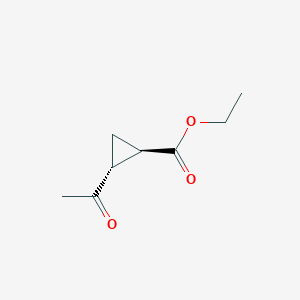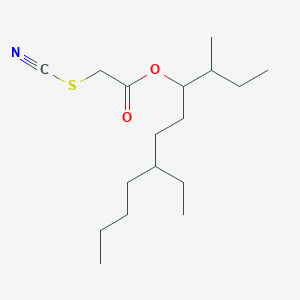
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate is a chemical compound with a complex structure, characterized by the presence of an ethyl group, a methyl group, and a thiocyanatoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Alkylation: Introduction of the ethyl and methyl groups through alkylation reactions.
Thiocyanation: Incorporation of the thiocyanato group using thiocyanate salts under controlled conditions.
Esterification: Formation of the acetate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanato group to thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the thiocyanato group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate involves its interaction with specific molecular targets and pathways. The thiocyanato group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Ethyl-3-methylundecan-4-yl) acetate: Lacks the thiocyanato group, resulting in different chemical properties and reactivity.
(7-Ethyl-3-methylundecan-4-yl) thiocyanate: Similar structure but without the acetate moiety.
Uniqueness
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate is unique due to the presence of both the thiocyanato and acetate groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
5456-17-7 |
|---|---|
Formule moléculaire |
C17H31NO2S |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
(7-ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate |
InChI |
InChI=1S/C17H31NO2S/c1-5-8-9-15(7-3)10-11-16(14(4)6-2)20-17(19)12-21-13-18/h14-16H,5-12H2,1-4H3 |
Clé InChI |
WYERHXPSJGHOIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCC(C(C)CC)OC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


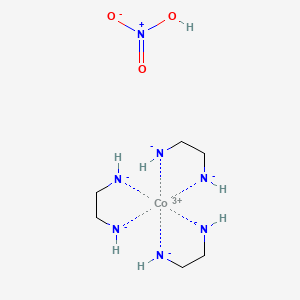

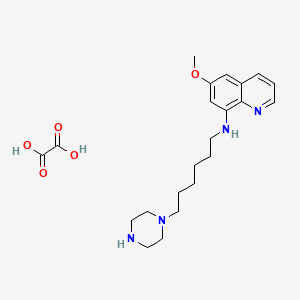
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
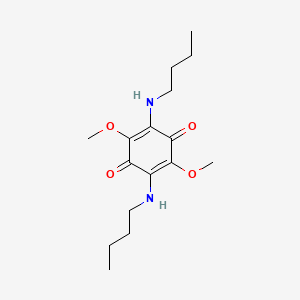
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
